molecular formula C15H22ClN B14483812 (1Z)-2-Methyl-1-(2-phenylpropylidene)piperidin-1-ium chloride CAS No. 63776-15-8

(1Z)-2-Methyl-1-(2-phenylpropylidene)piperidin-1-ium chloride

Katalognummer: B14483812
CAS-Nummer: 63776-15-8
Molekulargewicht: 251.79 g/mol
InChI-Schlüssel: WRNTYLHTVXFEGF-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1Z)-2-Methyl-1-(2-phenylpropylidene)piperidin-1-ium chloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-2-Methyl-1-(2-phenylpropylidene)piperidin-1-ium chloride typically involves the reaction of 2-methylpiperidine with 2-phenylpropanal under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a strong acid such as hydrochloric acid to facilitate the formation of the iminium ion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(1Z)-2-Methyl-1-(2-phenylpropylidene)piperidin-1-ium chloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the iminium ion back to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amines, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(1Z)-2-Methyl-1-(2-phenylpropylidene)piperidin-1-ium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of (1Z)-2-Methyl-1-(2-phenylpropylidene)piperidin-1-ium chloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Piperidine: A simpler structure with a wide range of applications in organic synthesis and medicinal chemistry.

    Piperine: An alkaloid found in black pepper with known antioxidant and anti-inflammatory properties.

    Piperacillin: A penicillin antibiotic used to treat bacterial infections.

Uniqueness

(1Z)-2-Methyl-1-(2-phenylpropylidene)piperidin-1-ium chloride stands out due to its unique structural features, which confer specific reactivity and potential biological activities

Eigenschaften

CAS-Nummer

63776-15-8

Molekularformel

C15H22ClN

Molekulargewicht

251.79 g/mol

IUPAC-Name

2-methyl-1-(2-phenylpropylidene)piperidin-1-ium;chloride

InChI

InChI=1S/C15H22N.ClH/c1-13(15-9-4-3-5-10-15)12-16-11-7-6-8-14(16)2;/h3-5,9-10,12-14H,6-8,11H2,1-2H3;1H/q+1;/p-1

InChI-Schlüssel

WRNTYLHTVXFEGF-UHFFFAOYSA-M

Kanonische SMILES

CC1CCCC[N+]1=CC(C)C2=CC=CC=C2.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.